

# Comprehensive Technical Guide: VPS34-IN1 Mechanism and SGK3 Kinase Regulation

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**Compound Focus:** Vps34-IN-1

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## Introduction to VPS34-IN1 and SGK3 Regulation

VPS34-IN1 represents a **highly selective and potent inhibitor** of the vacuolar protein sorting 34 (Vps34) enzyme, also known as class III phosphoinositide 3-kinase (PI3K). Vps34 plays a **critical role in cellular homeostasis** by phosphorylating phosphatidylinositol (PtdIns) to generate phosphatidylinositol 3-phosphate (PtdIns(3)P), a key lipid second messenger that regulates membrane trafficking processes through its ability to recruit proteins containing PtdIns(3)P-binding PX (phox homology) and FYVE domains. The **discovery and characterization** of VPS34-IN1 has provided researchers with a valuable chemical probe to investigate the physiological functions of Vps34 and its downstream signaling pathways [1] [2].

**Serum- and glucocorticoid-regulated kinase 3 (SGK3)** has emerged as a **crucial downstream effector** of Vps34 signaling. Unlike other AGC family kinases, SGK3 contains an N-terminal PX domain that specifically binds to PtdIns(3)P, localizing the kinase to endosomal membranes where it becomes activated. The **regulation of SGK3 activity** by Vps34-generated PtdIns(3)P represents a significant signaling axis with implications for various physiological and pathological processes, including cancer and cardiovascular diseases. This technical guide provides an in-depth analysis of VPS34-IN1 characteristics, its effects on SGK3 regulation, experimental protocols for studying this pathway, and potential therapeutic applications [1] [3] [2].

## VPS34-IN1 Characteristics and Selectivity Profile

## Pharmacological Properties

VPS34-IN1 demonstrates **exceptional potency and selectivity** as a Vps34 inhibitor. In vitro enzymatic assays revealed that VPS34-IN1 inhibits recombinant Vps34 with an **IC50 of 25 nM**, indicating strong binding affinity and inhibitory activity. The compound exhibits a **rapid onset of action** in cellular systems, inducing dose-dependent dispersal of PtdIns(3)P-binding probes from endosomal membranes within just 1 minute of treatment. This rapid effect demonstrates the compound's efficient cellular penetration and immediate target engagement [1] [2].

The **selectivity profile** of VPS34-IN1 is particularly noteworthy. Comprehensive screening against a panel of 340 protein kinases and 25 lipid kinases revealed **no significant off-target activity** at concentrations effective for Vps34 inhibition. This includes all isoforms of class I PI3Ks (p110 $\alpha$ , p110 $\beta$ , p110 $\gamma$ , and p110 $\delta$ ) and class II PI3Ks (PI3KC2 $\alpha$ , PI3KC2 $\beta$ , and PI3KC2 $\gamma$ ), which are structurally related lipid kinases that often present selectivity challenges for PI3K inhibitors. The high specificity of VPS34-IN1 makes it an **exceptional chemical probe** for dissecting Vps34-specific functions in complex cellular signaling environments [1].

## Structural and Mechanistic Insights

VPS34-IN1 is a **bis-aminopyrimidine compound** that targets the hydrophobic region of the Vps34 ATP-binding domain. This binding mode provides a **structural basis for its selectivity**, as the compound exploits unique features of the Vps34 active site that distinguish it from other PI3K classes and protein kinases. The compound's mechanism involves **competitive inhibition** with respect to ATP, effectively blocking the catalytic conversion of PtdIns to PtdIns(3)P [4].

Table 1: Key Characteristics of VPS34-IN1

Parameter	Specification	Experimental Context
IC50 against Vps34	25 nM	In vitro kinase assay
Selectivity against class I PI3Ks	No significant inhibition	Profiling against p110 $\alpha$ , p110 $\beta$ , p110 $\gamma$ , p110 $\delta$

Parameter	Specification	Experimental Context
Selectivity against class II PI3Ks	No significant inhibition	Profiling against PI3KC2 $\alpha$ , PI3KC2 $\beta$ , PI3KC2 $\gamma$
Selectivity against protein kinases	No significant inhibition against 340 kinases	Broad kinase profiling
Cellular activity onset	Within 1 minute	Dispersal of PtdIns(3)P probes from endosomes
Chemical class	Bis-aminopyrimidine	ATP-competitive inhibitor

The **cellular specificity** of VPS34-IN1 has been rigorously demonstrated through multiple approaches. Treatment with VPS34-IN1 does not affect the ability of class I PI3K to regulate Akt phosphorylation or activity, confirming that it specifically targets class III PI3K without impacting class I PI3K signaling. This distinguishes VPS34-IN1 from pan-PI3K inhibitors that target multiple PI3K classes and consequently produce complex phenotypic outcomes due to simultaneous inhibition of multiple signaling pathways [1] [2].

## SGK3 Regulation by VPS34 and PtdIns(3)P

### Mechanism of SGK3 Activation

SGK3 is **uniquely positioned** as a downstream effector of Vps34 signaling due to its N-terminal PX domain, which specifically binds PtdIns(3)P. This domain enables SGK3 to **translocate to endosomal membranes** enriched with PtdIns(3)P, where it undergoes activation through phosphorylation at key regulatory sites. The **activation mechanism** involves phosphorylation of the T-loop residue (Thr320) by phosphoinositide-dependent kinase 1 (PDK1) and phosphorylation of the hydrophobic motif (Ser486) by the mammalian target of rapamycin (mTOR) [1] [3].

Research using VPS34-IN1 has revealed that **PtdIns(3)P binding** induces significant conformational changes in SGK3 associated with its activation. In the inactive state, the PI3P-binding pocket of the PX domain is sequestered, suggesting an autoinhibitory mechanism. Binding to PtdIns(3)P **releases this autoinhibition** and facilitates the phosphorylation events necessary for full kinase activation. This allosteric

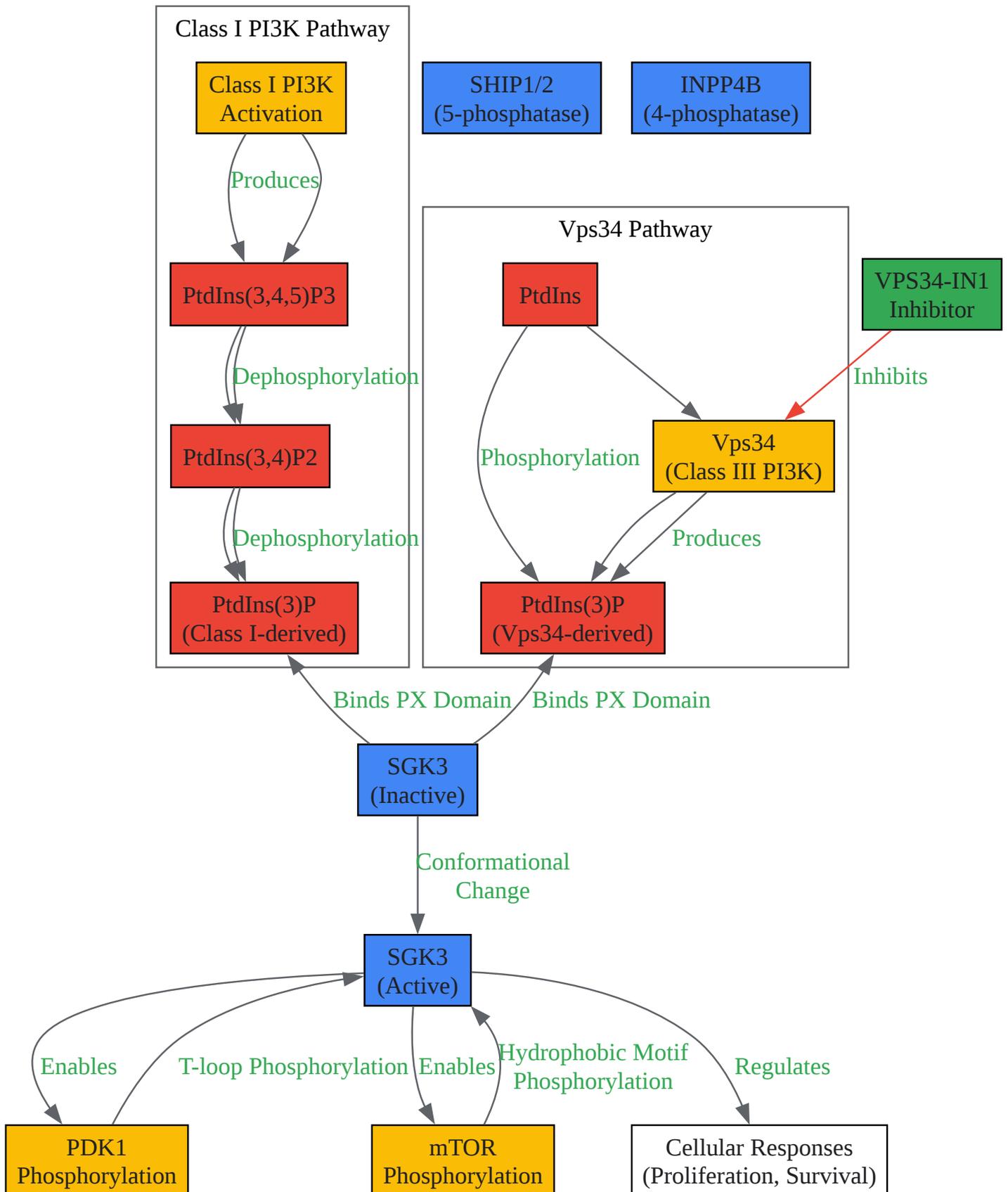
activation mechanism, elucidated through hydrogen-deuterium exchange mass spectrometry (HDX-MS), provides potential avenues for developing allosteric inhibitors targeting SGK3 in cancer [3].

## Dual Regulation by PtdIns(3)P Pools

The **seminal discovery** facilitated by VPS34-IN1 is that SGK3 activity is controlled by **two distinct pools of PtdIns(3)P** with different biosynthetic origins:

- The **Vps34-derived pool** is generated through direct phosphorylation of PtdIns by Vps34 at endosomal membranes. Inhibition with VPS34-IN1 rapidly reduces SGK3 phosphorylation by approximately 50-60% within 1 minute, demonstrating the direct contribution of Vps34 to SGK3 activation [1].
- The **Class I PI3K-derived pool** originates from the sequential dephosphorylation of PtdIns(3,4,5)P<sub>3</sub>, the product of class I PI3Ks. This conversion involves the actions of PtdIns 5-phosphatases (SHIP1/2) and PtdIns 4-phosphatase (INPP4B). Class I PI3K inhibitors (GDC-0941 and BKM120) reduce SGK3 activity by approximately 40% without affecting Vps34 [1] [2].

The **functional significance** of this dual regulation mechanism is profound. Combining VPS34-IN1 with class I PI3K inhibitors reduces SGK3 activity by 80-90%, suggesting complementary roles for both PtdIns(3)P pools in maintaining SGK3 activation. This has important implications for therapeutic strategies, particularly in cancers where SGK3 may compensate for loss of Akt signaling following class I PI3K inhibition [1] [2].



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*Figure 1: SGK3 Regulation by Dual PtdIns(3)P Pools - This diagram illustrates the dual regulation of SGK3 kinase activity through PtdIns(3)P pools generated by both Class I and Class III PI3K pathways. VPS34-IN1 specifically inhibits the Vps34-derived pool while leaving the Class I PI3K-derived pool intact.*

## Experimental Approaches and Protocols

### Key Methodologies for VPS34 and SGK3 Analysis

The **characterization of VPS34-IN1** and its effects on SGK3 regulation employed a comprehensive set of experimental approaches that can serve as protocols for researchers investigating this pathway:

- **In Vitro Kinase Assays:** Recombinant Vps34 enzyme activity was measured using lipid kinase assays with PtdIns as substrate. Inhibition studies with VPS34-IN1 determined IC50 values through dose-response curves. Similar assays were performed against panels of protein and lipid kinases to establish selectivity [1].
- **Cellular PtdIns(3)P Monitoring:** Cells transfected with specific PtdIns(3)P-binding probes (such as FYVE or PX domains) were treated with VPS34-IN1, and probe localization was monitored by immunofluorescence or live-cell imaging. Dispersal from endosomal membranes indicates reduced PtdIns(3)P levels [1] [2].
- **SGK3 Activity Measurements:** SGK3 kinase activity was assessed using immunoprecipitation followed by in vitro kinase assays with specific substrates. Phosphorylation status was determined by phospho-specific antibodies targeting Thr320 and Ser486 [1] [3].
- **Chemical Genetics Approaches:** Combined inhibition with VPS34-IN1 and class I PI3K inhibitors (GDC-0941, BKM120) was used to dissect the contributions of different PtdIns(3)P pools to SGK3 regulation [1].

### Advanced Techniques for Mechanism Elucidation

Several **advanced methodologies** have been employed to gain deeper insights into the mechanism of SGK3 regulation:

- **Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS):** This technique was used to investigate conformational changes in SGK3 upon PtdIns(3)P binding, revealing allosteric activation mechanisms [3].
- **In Vitro Reconstitution Systems:** SGK3 activation was reconstituted using purified components on phosphatidylinositol liposomes, demonstrating direct activation by Vps34-mediated PI3P synthesis [3].
- **Phosphoproteomic Analysis:** Unbiased phosphoproteomic approaches identified downstream effectors of Vps34 signaling, including STAT5 phosphorylation in AML cells [4].
- **CRISPR/Cas9 Genome Editing:** VPS34 knockout cell lines were generated to validate the specificity of VPS34-IN1 and investigate Vps34 functions in autophagy and vesicular trafficking [4].

Table 2: Experimental Approaches for Studying VPS34-IN1 and SGK3 Regulation

Methodology	Key Applications	Notable Findings
In vitro lipid kinase assays	Determining inhibitor potency and selectivity	IC50 of 25 nM for Vps34; >1000-fold selectivity over other PI3K classes
Cellular PtdIns(3)P monitoring	Assessing target engagement and cellular activity	Rapid dispersal (1 min) of PtdIns(3)P probes from endosomes
SGK3 phosphorylation analysis	Evaluating downstream signaling effects	~50-60% reduction with VPS34-IN1; ~80-90% reduction with combination inhibition
HDX-MS	Mapping conformational changes	PI3P binding induces allosteric activation of SGK3
In vitro reconstitution	Establishing direct mechanisms	Vps34-mediated PI3P synthesis directly activates SGK3 on liposomes
Combination inhibitor studies	Dissecting PtdIns(3)P pool contributions	Identification of dual regulation by Vps34 and class I PI3K pathways

## Therapeutic Implications and Research Applications

### Antileukemic Activity in AML

VPS34 inhibition demonstrates **promising antileukemic activity** in acute myeloid leukemia (AML). Research shows that VPS34-IN1 induces apoptosis in AML cells while sparing normal CD34+ hematopoietic cells, suggesting a **favorable therapeutic window**. The antileukemic effects require complete and acute inhibition of VPS34 and involve **pleiotropic mechanisms** including inhibition of basal and drug-induced autophagy, impairment of vesicular trafficking, and disruption of mTORC1 signaling [4].

A particularly important finding from phosphoproteomic analysis is that VPS34-IN1 specifically **inhibits STAT5 phosphorylation** downstream of FLT3-ITD signaling in AML. FLT3-ITD mutations occur in approximately 30% of AML cases and confer poor prognosis. The identification of VPS34 as a regulator of this signaling pathway provides **new therapeutic avenues** for targeting FLT3-ITD-driven leukemogenesis. Furthermore, VPS34-IN1 demonstrates **synergistic activity** when combined with L-asparaginase, suggesting potential combination regimens for AML therapy [4].

## Cardiovascular Implications

Emerging evidence indicates that VPS34 plays **important roles in cardiovascular health and disease**. VPS34 regulates key processes in the cardiovascular system, including **proliferation and survival** of vascular smooth muscle cells and cardiomyocytes, and the formation of thrombosis. In pulmonary arterial hypertension (PAH), VPS34 activation through SUMOylation is associated with vascular smooth muscle cell hyper-proliferation, suggesting potential involvement in vascular remodeling processes [5].

The **regulation of VPS34 activity** involves multiple post-translational modifications including phosphorylation, acetylation, ubiquitination, and SUMOylation. These modifications fine-tune VPS34 function in response to cellular signals and represent potential regulatory nodes that could be therapeutically targeted. The development of VPS34 inhibitors for cardiovascular applications requires careful consideration of these regulatory mechanisms and their tissue-specific effects [5].

## Research Applications and Future Directions

VPS34-IN1 serves as a **valuable chemical probe** for delineating physiological and pathological roles of Vps34. Several key applications include:

- **Pathway Analysis:** Monitoring SGK3 phosphorylation and activity can be employed as a biomarker of cellular Vps34 activity, analogous to how Akt phosphorylation is used to monitor class I PI3K activity [1] [2].
- **Complex Biological Functions:** VPS34-IN1 enables investigation of Vps34 roles in autophagy, endosomal trafficking, phagocytosis, and cell signaling across different biological contexts [4] [6].
- **Class II PI3K Studies:** Combining class I (GDC-0941) and class III (VPS34-IN1) PI3K inhibitors provides a strategy to better analyze the roles and regulation of the elusive class II PI3Ks [1].

Future research directions should focus on developing **more refined chemical tools** targeting VPS34, including isoform-specific inhibitors and degraders, as well as investigating the **therapeutic potential** of VPS34 inhibition in various disease contexts, particularly those involving SGK3 dysregulation or autophagy dependencies.

## Conclusion

VPS34-IN1 represents a **powerful chemical tool** for investigating class III PI3K signaling and its downstream effects on SGK3 regulation. The high potency and exceptional selectivity of this inhibitor have enabled researchers to dissect the complex interplay between different PI3K classes and their contributions to cellular PtdIns(3)P pools. The **dual regulation mechanism** of SGK3 by both Vps34-derived and class I PI3K-derived PtdIns(3)P pools reveals intricate compensatory relationships within phosphoinositide signaling networks and suggests new therapeutic strategies for targeting SGK3-dependent cancers.

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